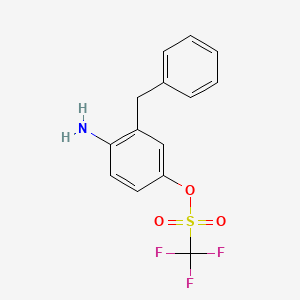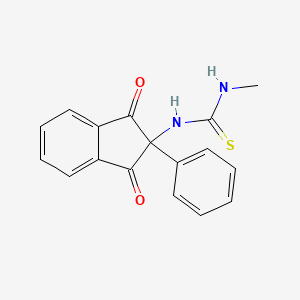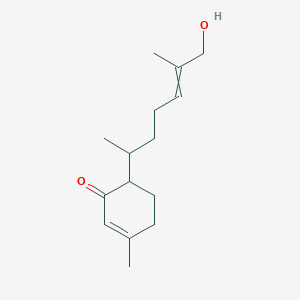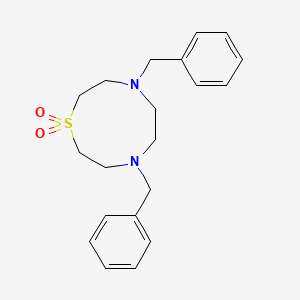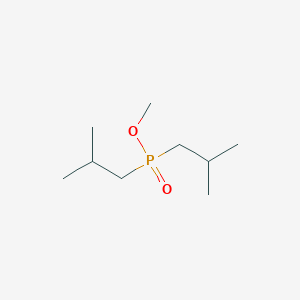
4-Methyl-1-phenylhexa-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C13H16O It is a derivative of hexadiene, featuring a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of 4-methyl-1-phenyl-1,5-hexadiene with a suitable oxidizing agent. One common method is the hydroboration-oxidation reaction, where the hexadiene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-Methyl-1-phenylhexa-1,5-dien-3-one.
Reduction: Formation of 4-Methyl-1-phenylhexane-3-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Methyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The double bonds in the hexadiene moiety can undergo reactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylhexa-1,4-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-1-phenylhexa-1,3,4-triene: Similar structure but with an additional double bond.
4-Methyl-1-phenylhexane-3-ol: Similar structure but with saturated carbon-carbon bonds.
Uniqueness
4-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of a phenyl group, a hydroxyl group, and conjugated double bonds. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
109062-28-4 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-methyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h3-11,13-14H,1H2,2H3 |
InChI Key |
BMMIGKFGBQCORF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


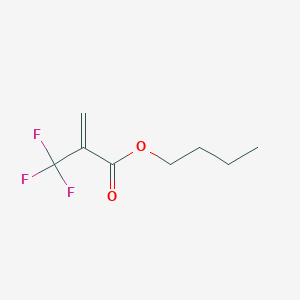
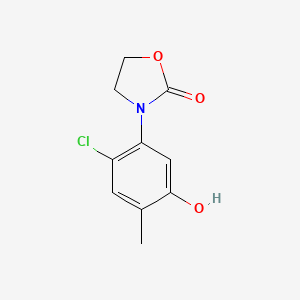

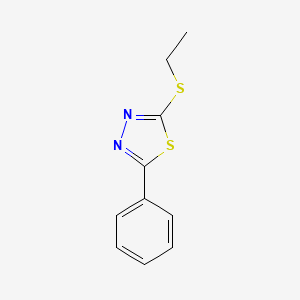
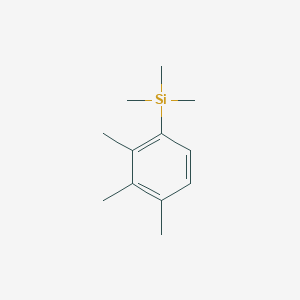
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
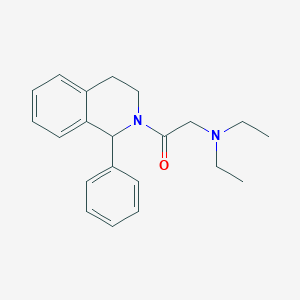
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
